molecular formula C8H5Br2F3O B14770825 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene

1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B14770825
M. Wt: 333.93 g/mol
InChI Key: CCOGZOLMWQNIDD-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3O It is a derivative of benzene, featuring bromine, methoxy, and trifluoromethyl substituents

Preparation Methods

The synthesis of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the bromination of 2-methoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biaryl compound with a phenyl group replacing one of the bromine atoms.

Scientific Research Applications

1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s trifluoromethyl group is of particular interest in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. It is used to design and synthesize new drug candidates with improved efficacy and stability.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s bromine atoms and methoxy group play crucial roles in determining its reactivity and interaction with other molecules. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached .

In biological systems, the compound’s trifluoromethyl group can enhance its binding affinity to target proteins and enzymes. This group is known to increase the lipophilicity and metabolic stability of molecules, making them more effective as drugs. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, methoxy, and trifluoromethyl substituents, which impart distinct chemical and physical properties that are valuable in various research and industrial contexts.

Properties

Molecular Formula

C8H5Br2F3O

Molecular Weight

333.93 g/mol

IUPAC Name

1,4-dibromo-2-methoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5Br2F3O/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3

InChI Key

CCOGZOLMWQNIDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(F)(F)F)Br

Origin of Product

United States

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